3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of isoindoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: This compound shares a similar core structure but lacks the hydroxy and iodo substituents.
Pyrrolidine-2,5-dione: This compound is structurally similar but does not have the aromatic substituents.
Uniqueness
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the hydroxy and iodo groups enhances its reactivity and potential for interaction with biological targets .
Biological Activity
3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity through various studies, including its effects on cancer cell lines and its interactions with enzymes.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C13H12I N3O2
- Molecular Weight : 353.15 g/mol
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various melanoma cell lines. Notably, it has demonstrated significant inhibitory effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
UACC-62 | 1.85 | Induces apoptosis via reactive oxygen species generation |
M14 | 1.76 | Inhibits tubulin polymerization and induces cell cycle arrest in G2/M phase |
SK-MEL-5 | 0.247 | Targets microtubule dynamics and disrupts cell division |
The compound's mechanism involves the stabilization of microtubules, akin to the action of paclitaxel, enhancing its potential as an anticancer agent .
Enzyme Inhibition
The compound also shows promise as a tyrosinase inhibitor, which is crucial for applications in skin whitening and treating hyperpigmentation:
- Tyrosinase Inhibition : The compound exhibited an IC50 value of 2.23 ± 0.44 µM against mushroom tyrosinase, indicating potent inhibitory activity compared to standard inhibitors .
This inhibition is significant as it suggests potential applications in cosmetic formulations aimed at reducing melanin production.
Study on Melanoma Treatment
In a comprehensive study involving various derivatives of pyrrolidine compounds, this compound was highlighted for its superior activity against melanoma cell lines. The study utilized both in vitro and in vivo models to confirm the efficacy:
- In Vitro Results : The compound was tested on multiple melanoma cell lines, showing IC50 values significantly lower than conventional treatments.
- In Vivo Results : In murine models, tumor growth was inhibited without observable toxicity, further supporting its therapeutic potential .
Anti-inflammatory Properties
Another aspect of the biological activity includes anti-inflammatory effects. Compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines (IL-6 and TNF-α):
Concentration (µg/mL) | Cytokine Inhibition (%) |
---|---|
10 | 25 |
50 | 50 |
100 | 70 |
These results indicate a dose-dependent response in inhibiting inflammatory markers, suggesting potential applications in treating inflammatory diseases .
Properties
Molecular Formula |
C16H13IN2O3 |
---|---|
Molecular Weight |
408.19 g/mol |
IUPAC Name |
3-(N-hydroxyanilino)-1-(2-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13IN2O3/c17-12-8-4-5-9-13(12)18-15(20)10-14(16(18)21)19(22)11-6-2-1-3-7-11/h1-9,14,22H,10H2 |
InChI Key |
ROFCNRMMPQQLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2I)N(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.